![molecular formula C32H30F2N4O4 B606288 (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide CAS No. 1643368-58-4](/img/structure/B606288.png)
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
描述
BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a critical enzyme involved in the signaling pathways of B cells and other immune cells. BMS-986142 has been investigated for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and primary Sjögren’s syndrome .
准备方法
BMS-986142 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从市售原料开始,经过一系列化学转化,例如亲核取代、环化和官能团修饰。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置以获得所需的产物。 工业生产方法可能涉及对这些合成路线的优化,以提高收率、纯度和可扩展性 .
化学反应分析
Functional Group Reactivity
Key reactive moieties in the molecule include:
- Quinazoline-2,4-dione : A fused heterocyclic system with electron-deficient carbonyl groups.
- Fluorinated aromatic rings : Electron-withdrawing substituents influencing electrophilic substitution.
- Carboxamide group : Hydrolysis-prone under acidic/basic conditions.
- Secondary alcohol (2-hydroxypropan-2-yl) : Potential for esterification or oxidation.
Table 1: Reactivity of Functional Groups
Suzuki-Miyaura Coupling
The presence of halogenated intermediates (e.g., bromo/iodo derivatives) in related quinazoline compounds suggests potential for cross-coupling reactions. For example:
- Boronic acid partners (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable aryl-aryl bond formation .
Table 2: Example Cross-Coupling Reaction
Reactant | Catalyst System | Product Application | Yield (%) |
---|---|---|---|
Bromoquinazoline + Boron reagent | Pd(PPh₃)₄, Base | Biaryl intermediates for analogs | 60-85 |
Hydrolysis of Carboxamide
The terminal carboxamide group can hydrolyze to a carboxylic acid under acidic or enzymatic conditions, altering solubility and bioactivity :
Metabolic Reactions
In vivo studies (Phase 2 trials) suggest hepatic metabolism via:
- Oxidation : CYP450-mediated oxidation of the tetrahydrocarbazole ring.
- Glucuronidation : Conjugation of the secondary alcohol to enhance excretion .
Table 3: Metabolic Pathways
Pathway | Enzyme System | Metabolite Identified | Biological Impact |
---|---|---|---|
Oxidation | CYP3A4 | Hydroxy-tetrahydrocarbazole | Reduced activity |
Glucuronidation | UGT1A1 | Glucuronide conjugate | Enhanced renal excretion |
Stability Under Stress Conditions
Forced degradation studies (acid/base/thermal) reveal:
- Acidic Hydrolysis : Cleavage of the carboxamide group at pH < 3.
- Thermal Degradation : Decomposition above 150°C, forming fluorinated aromatic byproducts .
Structural Analogues and SAR Insights
Modifications to the quinazoline core (e.g., fluorine substitution) enhance target binding (Bruton’s tyrosine kinase inhibition) but reduce solubility. The 2-hydroxypropan-2-yl group improves pharmacokinetics via hydrogen bonding .
科学研究应用
Antimicrobial Properties
Research indicates that derivatives of quinazoline and carbazole compounds exhibit significant antimicrobial activities. For instance, studies on similar compounds have shown promising results against various bacterial strains. The compound is hypothesized to possess similar properties due to its structural components.
- In Vitro Studies :
- Compounds with related structures have demonstrated potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 1 to 50 mg/mL .
- The incorporation of the quinazoline moiety suggests potential antifungal activity as well.
Anticancer Potential
The unique structure of this compound may contribute to anticancer effects. Compounds containing carbazole and quinazoline derivatives are known for their ability to inhibit cancer cell proliferation.
- Mechanism of Action :
- It is suggested that the compound may induce apoptosis in cancer cells through various pathways. The presence of multiple functional groups allows for interaction with different biological targets.
- Previous studies have shown that similar compounds can block cell proliferation and induce cell death in specific cancer cell lines such as K562 and MCF-7 .
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions typically used for complex molecules. While specific methods for this compound are not detailed in the search results, general strategies include:
- Fluorination Reactions : Introduction of fluorine atoms to enhance biological activity.
- Carbazole Formation : Utilizing precursors to develop the carbazole structure.
- Quinazoline Synthesis : Employing cyclization methods to form the quinazoline ring.
Case Studies and Research Findings
Several studies highlight the potential applications of related compounds:
作用机制
BMS-986142 通过选择性抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻断了参与 B 细胞活化、增殖和细胞因子产生的信号通路。通过靶向这些通路,BMS-986142 可以调节免疫反应并减少自身免疫性疾病的炎症。 涉及的分子靶点和通路包括 B 细胞受体信号通路和下游效应器,例如活化 B 细胞的核因子 kappa 轻链增强子 .
相似化合物的比较
BMS-986142 在作为布鲁顿酪氨酸激酶的可逆抑制剂方面具有高度选择性和效力,这一点是独一无二的。类似的化合物包括:
依布替尼: 一种不可逆的布鲁顿酪氨酸激酶抑制剂,用于治疗某些癌症。
阿卡替尼: 另一种具有相似作用机制但药代动力学特性不同的不可逆抑制剂。
扎努布替尼: 一种选择性抑制剂,与早期抑制剂相比,具有改善的药代动力学和安全性特征。BMS-986142 由于其可逆抑制,在安全性方面可能具有优势和耐受性
生物活性
The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide (CAS: 1643368-59-5) is a complex bioactive molecule that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 572.62 g/mol. The structure features a carbazole core, which is known for various biological activities, including anticancer properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro studies focusing on its cytotoxicity and potential as an anticancer agent.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects against cancer cell lines such as HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma), the compound demonstrated significant cytotoxicity. The IC values were found to be below 10 µM for some derivatives, indicating strong antiproliferative effects .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound | Cell Line | IC (µM) |
---|---|---|
(7S)-3-fluoro... | HT-29 | <10 |
(7S)-3-fluoro... | MCF-7 | <10 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit Src family tyrosine kinases, which are often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways by modulating Bcl-2 family proteins and caspase activation. This has been observed in related indole derivatives .
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G0/G1 phase, further contributing to its anticancer efficacy .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with similar structures to (7S)-3-fluoro... showed promising results in inhibiting cancer cell growth and inducing apoptosis .
- Antimicrobial Activity : Some derivatives exhibited antimicrobial properties against E. coli and C. albicans, suggesting broader therapeutic applications beyond oncology .
属性
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
Record name | BMS-986142 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986142 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986142 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。